3-Pyridinecarboxylicacid,5-(methylsulfonyl)-,hydrazide
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Overview
Description
3-Pyridinecarboxylicacid,5-(methylsulfonyl)-,hydrazide: is a chemical compound that belongs to the class of nicotinohydrazides It is characterized by the presence of a methylsulfonyl group attached to the nicotinohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxylicacid,5-(methylsulfonyl)-,hydrazide typically involves the reaction of nicotinic acid hydrazide with methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:
- Solvent: Anhydrous dichloromethane or ethanol
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinecarboxylicacid,5-(methylsulfonyl)-,hydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The nicotinohydrazide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives
Reduction: Amines
Substitution: Substituted nicotinohydrazides
Scientific Research Applications
Chemistry: 3-Pyridinecarboxylicacid,5-(methylsulfonyl)-,hydrazide is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological macromolecules makes it a valuable tool in medicinal chemistry.
Medicine: In medicinal chemistry, this compound derivatives have been explored for their therapeutic potential. They have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and catalysts. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylicacid,5-(methylsulfonyl)-,hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
Molecular Targets and Pathways:
Enzymes: Inhibition of bacterial enzymes or metabolic enzymes in cancer cells.
Receptors: Modulation of receptor activity, affecting cellular signaling pathways.
DNA Interaction: Binding to DNA, leading to disruption of replication and transcription processes.
Comparison with Similar Compounds
Nicotinic Acid Hydrazide: A precursor to 3-Pyridinecarboxylicacid,5-(methylsulfonyl)-,hydrazide, used in the synthesis of various hydrazide derivatives.
Methylsulfonyl Chloride: A reagent used in the synthesis of sulfonyl-containing compounds.
Indole-based Nicotinohydrazides: Compounds with similar biological activities, used in medicinal chemistry.
Uniqueness: this compound stands out due to its unique combination of the nicotinohydrazide core and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
Properties
Molecular Formula |
C7H9N3O3S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
5-methylsulfonylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H9N3O3S/c1-14(12,13)6-2-5(3-9-4-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |
InChI Key |
ZMVCEJXFZSJPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC(=C1)C(=O)NN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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